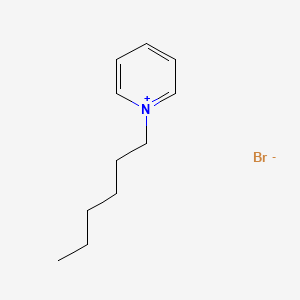

N-Hexylpyridinium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.BrH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSEFNUSHACPD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047934 | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74440-81-6 | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexylpyridinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AT59Q225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Hexylpyridinium bromide CAS number 74440-81-6

An In-depth Technical Guide to N-Hexylpyridinium Bromide (CAS: 74440-81-6)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, mechanisms of action, and diverse applications, grounded in established scientific principles.

Introduction: Defining a Versatile Quaternary Ammonium Salt

This compound, also known by synonyms such as 1-hexylpyridin-1-ium bromide, is a quaternary ammonium compound (QAC) with the chemical formula C₁₁H₁₈BrN.[1][2] Structurally, it consists of a positively charged pyridinium cation, where the nitrogen atom is covalently bonded to a hexyl group, and a bromide anion.[1] This architecture places it within the class of compounds known as ionic liquids (ILs), which are salts that are liquid at or below 100°C.[3][4]

Its unique combination of a hydrophilic cationic head and a moderately long hydrophobic alkyl tail imparts amphiphilic properties, making it a highly versatile tool in organic chemistry, material science, and electrochemistry.[1][5] Unlike volatile organic compounds (VOCs), its negligible vapor pressure, high thermal stability, and tunable solvency have positioned it as a "green" alternative in various industrial processes.[3][4][6]

Physicochemical and Structural Properties

The functional characteristics of this compound are a direct consequence of its molecular structure and resulting physical properties. The length of the n-alkyl chain (hexyl) is a critical determinant of its physicochemical behavior, influencing properties from melting point to surfactant capability.[1]

| Property | Value | Source(s) |

| CAS Number | 74440-81-6 | [1][5][7][8][9] |

| Molecular Formula | C₁₁H₁₈BrN | [2][7] |

| Molecular Weight | 244.17 g/mol | [1][2][7] |

| Appearance | White to yellowish-beige crystalline powder/solid | [1][5][10] |

| Melting Point | 47 °C (IoLiTec); 72-76°C (generic) | [5][7] |

| Density | ~1.109 - 1.337 g/cm³ | [5][7] |

| Solubility | Soluble in water, methanol, ethanol, and other organic solvents like chloroform. | [1][5] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Rotatable Bond Count | 5 | [2][11] |

| Topological Polar Surface Area | 3.9 Ų | [11][12] |

Synthesis and Structural Verification

Synthesis Protocol: The Menshutkin Reaction

The primary route for synthesizing this compound is through the quaternization of pyridine with 1-bromohexane, a classic example of the Menshutkin reaction.[1] This is a bimolecular nucleophilic substitution (Sₙ2) reaction where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of 1-bromohexane.

Expert Insight: The choice of solvent is critical for reaction efficiency. Polar aprotic solvents like acetonitrile are often preferred because they can solvate the cation, promoting the reaction, without strongly solvating the nucleophile (pyridine), thus not impeding its reactivity.[1] Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of pyridine and 1-bromohexane. For a representative scale, use 10 mmol of pyridine and 10 mmol of 1-bromohexane.

-

Solvent Addition: Add 20-30 mL of a suitable organic solvent, such as acetonitrile or ethanol.[1]

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/ethanol, to yield the final product as a crystalline solid.

-

Drying and Storage: Dry the purified crystals under vacuum to remove any residual solvent. Store the final product in a tightly sealed container in a cool, dry place under an inert atmosphere.[13]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expect characteristic signals for the protons on the pyridinium ring, typically shifted downfield due to the positive charge on the nitrogen. The protons of the hexyl chain will appear in the aliphatic region, with predictable chemical shifts and splitting patterns corresponding to their positions relative to the nitrogen atom.

-

¹³C-NMR: The spectrum will show distinct signals for the carbons of the pyridinium ring and the six unique carbons of the hexyl chain.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes to identify include C-H stretching from the alkyl chain and aromatic ring, as well as C=C and C=N stretching vibrations characteristic of the pyridinium ring.[16]

-

Mass Spectrometry (MS): Electron Impact (EI-MS) or other soft ionization techniques will show the molecular cation (C₁₁H₁₈N⁺) at m/z 164.27.[17] The full mass of the salt is not typically observed unless using specific techniques, but the cationic fragment is key for identification.

Core Applications & Mechanistic Insights

This compound's utility spans multiple scientific domains, driven by its distinct chemical functionalities.

Phase Transfer Catalyst and Surfactant

As a cationic surfactant, this compound possesses a hydrophilic pyridinium head and a hydrophobic hexyl tail. This amphiphilic nature allows it to reduce the surface tension of liquids and act as a phase transfer catalyst.[5]

Mechanism of Action: In a biphasic system (e.g., aqueous and organic), it facilitates the transfer of a reactant (typically an anion) from the aqueous phase into the organic phase where the reaction occurs. The pyridinium cation forms an ion pair with the reactant anion, and the hydrophobic hexyl chain allows this ion pair to dissolve in the organic solvent, thereby accelerating the reaction rate.

Caption: Mechanism of this compound as a phase transfer catalyst.

Antimicrobial Agent

A significant area of research for N-alkylpyridinium salts is their antimicrobial activity.[1] They are effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi and viruses.[1][5]

Mechanism of Action: The primary bactericidal mechanism involves the disruption of the bacterial cell membrane.[1] The positively charged pyridinium cation is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids, phospholipids). The hydrophobic hexyl tail then inserts into and disrupts the lipid bilayer, compromising membrane integrity, leading to leakage of cellular contents and ultimately cell death.[18] This mechanism is a hallmark of many QACs.

Applications in Material Science and Drug Development

-

Nanomaterial Synthesis: It is used as a template or capping agent in the synthesis of various materials, including metal nanoparticles.[5]

-

Enzyme Stabilization: Pyridinium-based ionic liquids have been shown to act as effective reaction media for enzymes like lipase, in some cases enhancing stability and activity.[19]

-

Electrolytes: The good thermal stability and wide electrochemical window of this compound make it a candidate for use as an electrolyte in batteries and supercapacitors.[2][3]

-

Corrosion Inhibition: The compound can form a protective layer on metal surfaces, inhibiting corrosion, particularly in acidic environments.[1]

Safety, Handling, and Toxicology

While a versatile chemical, proper handling of this compound is essential due to its potential hazards. Information is derived from various Safety Data Sheets (SDS).[20][21][22][23]

| Hazard Class | GHS Statement | Precautionary Measures (Examples) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves.P302 + P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Expert Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[21]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[20] Keep away from incompatible materials such as strong oxidizing agents.[22] The compound can be hygroscopic, so protection from moisture is important.[20][22]

-

Spill & Disposal: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of in accordance with local, state, and federal regulations.

-

First Aid:

Conclusion and Future Directions

This compound (CAS 74440-81-6) is far more than a simple chemical reagent; it is a multifunctional compound whose utility is rooted in its distinct molecular architecture. Its roles as a phase transfer catalyst, antimicrobial agent, and ionic liquid underscore its importance in both academic research and industrial applications. Future research will likely focus on fine-tuning its structure—by altering the alkyl chain length or the counter-ion—to create next-generation ionic liquids with enhanced performance and specificity for applications ranging from advanced battery technology to novel antimicrobial surfaces and more efficient, greener chemical synthesis.

References

- 1. This compound | 74440-81-6 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]

- 8. chemwhat.com [chemwhat.com]

- 9. 74440-81-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 10. 74440-81-6 | CAS DataBase [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]

- 14. lehigh.edu [lehigh.edu]

- 15. researchgate.net [researchgate.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. GSRS [precision.fda.gov]

- 18. goldbio.com [goldbio.com]

- 19. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tcichemicals.com [tcichemicals.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. fishersci.com [fishersci.com]

- 23. iolitec.de [iolitec.de]

An In-depth Technical Guide to the Molecular Structure and Application of N-Hexylpyridinium Bromide

Abstract

N-Hexylpyridinium bromide ([C6Py]Br) is a pyridinium-based ionic liquid characterized by a unique molecular structure that imparts a versatile range of physicochemical properties. This guide provides an in-depth analysis of its molecular architecture, a validated protocol for its synthesis and purification, and a comprehensive overview of the spectroscopic techniques required for its structural elucidation. Furthermore, we explore its significant applications in research and industry, particularly its roles as a surfactant, phase-transfer catalyst, and antimicrobial agent, offering valuable insights for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is an organic salt composed of a positively charged N-hexylpyridinium cation and a bromide anion.[1] The cation consists of a planar, aromatic pyridinium ring attached to a flexible six-carbon alkyl (hexyl) chain. This amphiphilic nature—a polar, charged headgroup and a nonpolar, hydrophobic tail—is fundamental to its utility as a surfactant.

The molecule's structure is a delicate balance of forces. The pyridinium ring provides rigidity and the capacity for π-π stacking interactions, while the hexyl chain introduces conformational flexibility and van der Waals interactions. The bromide anion electrostatically balances the positive charge of the cation. The length of this alkyl chain is a critical determinant of its properties; for instance, it directly influences its surfactant capabilities and biological activity when compared to other N-alkylpyridinium bromides.[2]

dot graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Nodes for Pyridinium Ring N [label="N+", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="-0.87,-0.5!"]; C2 [label="C", pos="-0.87,-1.5!"]; C3 [label="C", pos="0,-2!"]; C4 [label="C", pos="0.87,-1.5!"]; C5 [label="C", pos="0.87,-0.5!"];

// Nodes for Hexyl Chain C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="0,2.5!"]; C8 [label="C", pos="1,3!"]; C9 [label="C", pos="1,4!"]; C10 [label="C", pos="2,4.5!"]; C11 [label="C", pos="2,5.5!"]; H3C [label="H₃C", pos="2,6.5!", fontcolor="#202124"];

// Node for Bromide Br [label="Br⁻", pos="-2.5,0!", color="#EA4335", fontcolor="#FFFFFF"];

// Edges for Pyridinium Ring (double bonds approximated) N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N;

// Edge for Hexyl Chain attachment N -- C6 [label=" σ-bond"];

// Edges for Hexyl Chain C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- H3C;

// Label lab [label="this compound", pos="0,-3!", fontsize=14, fontcolor="#202124"]; } Caption: 2D representation of this compound's ionic structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈BrN | [2][3][4] |

| Molecular Weight | 244.17 g/mol | [2][3][4] |

| CAS Number | 74440-81-6 | [1][2][4] |

| Appearance | White to yellow-brown solid | [1][2][5] |

| Melting Point | 72-76°C | [1] |

| Solubility | Soluble in water, ethanol, methanol | [1][2] |

| Rotatable Bond Count | 5 | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a classic example of a quaternization reaction, specifically an Sₙ2 (bimolecular nucleophilic substitution) reaction.[2] In this process, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexane that is bonded to the bromine atom.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile is often chosen as the solvent because its polarity stabilizes the charged transition state of the Sₙ2 reaction, thereby accelerating the rate. Ethanol is also a suitable alternative.[2]

-

Temperature: Heating the reaction under reflux ensures a consistent temperature at the boiling point of the solvent, providing sufficient activation energy for the reaction to proceed to completion in a reasonable timeframe without evaporating the solvent.[2]

-

Purification: The product, being a salt, is typically insoluble in nonpolar solvents like diethyl ether. This differential solubility is exploited for purification. Unreacted starting materials (pyridine and 1-bromohexane) are soluble in diethyl ether and are washed away, leaving the pure ionic liquid product.

Step-by-Step Synthesis Protocol:

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine (1.0 eq) and 1-bromohexane (1.05 eq). Add a sufficient volume of acetonitrile to dissolve the reactants.

-

Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to ambient temperature. Slowly add diethyl ether to the flask while stirring, which will cause the this compound product to precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with several portions of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under high vacuum to remove all residual solvent. The final product should be stored in a desiccator to prevent moisture absorption.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for quality control.

A. ¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure. The ¹H NMR spectrum will show characteristic signals for the protons on the pyridinium ring (typically downfield, in the δ 7.5-9.0 ppm range, due to the deshielding effect of the aromatic ring current and the positive charge) and the protons of the hexyl chain (upfield, in the δ 0.8-4.5 ppm range). The ¹³C NMR will similarly show distinct signals for the aromatic and aliphatic carbons.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational peaks confirm the presence of the aromatic ring and the alkyl chain.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Pyridinium Protons | δ 7.5 - 9.0 ppm (multiplets) |

| Hexyl Chain Protons | δ 0.8 - 4.5 ppm (multiplets, triplet for terminal CH₃) | |

| FT-IR | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ |

| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | |

| Aromatic C=C/C=N Stretch | ~1600-1450 cm⁻¹ | |

| Mass Spec (ESI+) | Molecular Cation | m/z peak corresponding to [C₁₁H₁₈N]⁺ (164.14 Da) |

C. Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the cation. In positive ion mode, a prominent peak corresponding to the N-hexylpyridinium cation ([C₁₁H₁₈N]⁺) should be observed, confirming the successful formation of the target molecule.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several scientific and industrial domains.[1][6]

-

Phase-Transfer Catalyst: Its ability to be soluble in both aqueous and organic phases allows it to transport reactants across the phase boundary, accelerating reactions that would otherwise be slow or inefficient.[1][3]

-

Surfactant and Micelle Formation: As an amphiphile, it lowers the surface tension of liquids.[1] In aqueous solutions above its critical micelle concentration (CMC), it self-assembles into micelles, which can be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability for drug delivery applications.

-

Antimicrobial Agent: this compound has demonstrated broad-spectrum activity against various microorganisms, including bacteria and fungi.[1] This makes it a candidate for developing new disinfectants, antibacterial coatings, and preservatives.[1]

-

Material Science: It is used as a template or structure-directing agent in the synthesis of nanomaterials like nanoparticles and polymers.[1]

Safety and Handling

While this compound is a valuable laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat when handling the compound.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][9][10] Do not breathe dust.[10] Handle in a well-ventilated area or under a chemical fume hood.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] It is hygroscopic and should be protected from moisture.[10]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][9]

-

Skin: Wash off immediately with soap and plenty of water.[7][9]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7][9]

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. iolitec.de [iolitec.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of N-Hexylpyridinium Bromide in Organic Solvents

Abstract

N-Hexylpyridinium bromide ([C6Py]Br) is a pyridinium-based ionic liquid (IL) with significant potential across various scientific domains, including organic synthesis, material science, and pharmaceuticals.[1] Its efficacy in these applications is fundamentally linked to its solubility characteristics in different media. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. We will explore the core physicochemical principles governing its dissolution, present qualitative and quantitative solubility data, and detail a robust experimental protocol for accurate solubility determination. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize [C6Py]Br in their work.

Introduction: The Significance of this compound

What is this compound?

This compound is an organic salt belonging to the class of compounds known as ionic liquids.[1] It consists of a positively charged N-hexylpyridinium cation and a negatively charged bromide anion.[1] Unlike traditional salts, many ionic liquids have melting points below 100°C, earning them the moniker "room-temperature ionic liquids." [C6Py]Br is a white to light yellow crystalline solid with a melting point between 72-76°C.[1] Its structure, featuring a polar pyridinium head and a nonpolar hexyl tail, gives it unique amphiphilic properties that dictate its interactions with various solvents.

Key Physicochemical Properties:

The Importance of Solubility in Application

The solubility of an ionic liquid is a critical parameter that influences its utility in numerous applications:

-

Synthesis and Catalysis: As a reaction medium or phase-transfer catalyst, its ability to dissolve reactants is paramount for achieving high reaction rates and yields.[1]

-

Extractions and Separations: Solubility dictates the partitioning behavior of [C6Py]Br and target solutes between immiscible phases, a key factor in designing efficient separation processes.[6]

-

Drug Development: In pharmaceutical formulations, solubility affects drug delivery, bioavailability, and the stability of active pharmaceutical ingredients (APIs).

-

Material Science: When used in the synthesis of polymers or nanoparticles, its solvent properties can control the morphology and characteristics of the final materials.[1]

Understanding and predicting the solubility of this compound allows for the rational selection of solvents, optimizing process efficiency and enabling the design of novel applications.[7]

Theoretical Framework: Principles Governing Solubility

The dissolution of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. The overarching principle is "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[8]

Key Physicochemical Properties Influencing Solubility

Several factors related to both the ionic liquid and the solvent determine the extent of solubility:

-

Polarity and Dielectric Constant: Solvents with higher polarity and dielectric constants are generally better at solvating the charged ions of [C6Py]Br. The polar pyridinium cation and bromide anion interact favorably with polar solvent molecules through strong ion-dipole interactions.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Protic solvents like alcohols can form hydrogen bonds with the bromide anion, significantly enhancing solubility.[9] While the N-hexylpyridinium cation itself is not a hydrogen bond donor, the aromatic ring can interact with solvent molecules.

-

Van der Waals Forces: The nonpolar hexyl chain of the cation interacts with solvent molecules primarily through London dispersion forces. Nonpolar solvents rely on these weaker forces, which are often insufficient to overcome the strong electrostatic attractions (ion-ion forces) within the ionic liquid, leading to lower solubility.

-

Cation and Anion Structure: The nature of the ions themselves plays a defining role. For this compound, the hexyl chain introduces a degree of hydrophobicity, influencing its miscibility with less polar solvents compared to pyridinium salts with shorter alkyl chains.[10]

Solubility Profile of this compound in Organic Solvents

Precise quantitative data for [C6Py]Br across a wide range of organic solvents is not extensively consolidated in publicly available literature. However, based on its structure and data for similar ionic liquids, a reliable qualitative and semi-quantitative profile can be established.

Qualitative Solubility Data

The following table summarizes the expected solubility of this compound in various classes of organic solvents. This information is synthesized from general principles of ionic liquid chemistry and available manufacturer data sheets.

| Solvent Class | Representative Solvents | Expected Solubility | Primary Interactions |

| Polar Protic | Methanol, Ethanol, Water | High / Miscible | Ion-Dipole, Hydrogen Bonding[1][11] |

| Polar Aprotic | Acetonitrile, DMSO | Moderate to High | Ion-Dipole |

| Halogenated | Chloroform, Dichloromethane | Moderate | Ion-Dipole, Dispersion Forces[1] |

| Ethers | Diethyl Ether, THF | Low to Moderate | Dipole-Dipole, Dispersion Forces[1] |

| Aromatics | Benzene, Toluene | Low to Moderate | π-π Stacking, Dispersion Forces[1] |

| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | Dispersion Forces |

Causality: The high solubility in polar protic solvents like methanol and ethanol is due to their ability to effectively solvate both the cation (via ion-dipole forces) and the bromide anion (via strong hydrogen bonds).[1] In contrast, nonpolar solvents like hexane lack the ability to form strong interactions to overcome the ionic lattice energy of the salt, resulting in very poor solubility.

Experimental Determination of Solubility: A Practical Guide

To obtain precise, application-specific solubility data, direct experimental measurement is essential. The static equilibrium method, followed by quantitative analysis, is a reliable and widely used approach.[12]

The Static Equilibrium Method: A Step-by-Step Protocol

This protocol ensures a self-validating system by confirming that true thermodynamic equilibrium has been reached.

Materials:

-

This compound (high purity, ≥98%)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

-

Syringe filters (e.g., 0.22 µm PTFE)

Protocol:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Expert Insight: To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements yield the same concentration.

-

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for several hours to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).[12]

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pipette. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

-

Trustworthiness Check: Filtering is a critical step. Failure to remove microparticulates will lead to an overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered aliquot with a known volume of a suitable solvent (often the same solvent or one in which it is highly soluble, like methanol).

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method. The pyridinium ring has a strong UV absorbance, making UV-Vis spectrophotometry an excellent choice. A calibration curve must be generated using standards of known concentration.

-

-

Calculation: Back-calculate the original concentration of the saturated solution to determine the solubility, typically expressed in g/100g of solvent or mol/L.

Visualizing the Workflow

Caption: Workflow for the Experimental Determination of Solubility.

Molecular Interactions and Solubility: A Deeper Dive

The "like dissolves like" principle can be visualized at the molecular level. The diagram below illustrates the key interactions responsible for the differential solubility of this compound in a polar protic solvent versus a nonpolar solvent.

Caption: Dominant Intermolecular Forces Governing Solubility.

In methanol, strong ion-dipole and hydrogen bonding interactions effectively surround and separate the ions. In hexane, the weak dispersion forces cannot overcome the powerful electrostatic attraction between the cation and anion, leading to minimal dissolution.

Conclusion: Key Takeaways and Future Directions

The solubility of this compound is a multifaceted property governed by a delicate balance of intermolecular forces. Its amphiphilic nature—a polar head and a nonpolar tail—results in high solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic and some halogenated solvents, and poor solubility in nonpolar hydrocarbons.[1] For drug development professionals and research scientists, this differential solubility is not a limitation but a feature that can be exploited for targeted applications in synthesis, separation, and formulation.

Accurate solubility data is best obtained through rigorous experimental methods, such as the static equilibrium protocol detailed herein. As the field of ionic liquids continues to expand, further research into quantitative structure-property relationships (QSPR) will enable more precise a priori prediction of solubility, accelerating the design and implementation of novel ionic liquid-based technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Chapter 4 notes [web.pdx.edu]

- 10. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of Thermal Stability in Ionic Liquids

An In-depth Technical Guide to the Thermal Stability of N-Hexylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

This compound ([C6Py]Br) is a pyridinium-based ionic liquid (IL) characterized by a pyridinium cation with an N-hexyl substituent and a bromide anion.[1][2] As with all ionic liquids, its utility in advanced applications—ranging from serving as a green solvent in organic synthesis to its role as a phase transfer catalyst, surfactant, or component in drug delivery systems—is fundamentally dictated by its physicochemical properties.[1][3][4] Among these, thermal stability is a critical parameter. It defines the operational temperature window, ensures process safety, and guarantees the material's integrity during synthesis, purification, storage, and application, particularly under the elevated temperatures often required in pharmaceutical and material science processes. This guide provides a comprehensive analysis of the thermal stability of this compound, detailing the experimental methodologies for its characterization and the chemical principles governing its decomposition.

Core Physicochemical Properties of this compound

A foundational understanding of the material begins with its basic properties, which are summarized below. These values provide context for the subsequent thermal analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈BrN | [3][5] |

| Molecular Weight | 244.17 g/mol | [3][5] |

| CAS Number | 74440-81-6 | [1][3] |

| Appearance | White to yellow-brown crystalline solid or thick solution | [1][3][6] |

| Melting Point (T_m) | 47 °C (IOLITEC); 72-76 °C (Ningbo Inno Pharmchem) | [1][7] |

| Density | 1.337 g/cm³ | [7] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

Note: The variance in reported melting points may be attributed to different purity levels or measurement techniques.

Part 1: Thermogravimetric Analysis (TGA) for Decomposition Profiling

Thermogravimetric Analysis (TGA) is the cornerstone technique for assessing the thermal stability of a material. It precisely measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA identifies the onset temperature of decomposition (T_onset), where significant mass loss begins.

Expert Rationale for Experimental Design

The choice of experimental parameters is critical for obtaining meaningful and reproducible data.

-

Inert Atmosphere: The analysis must be conducted under an inert atmosphere, such as nitrogen or argon. This is to ensure that the observed mass loss is due to thermal decomposition alone (pyrolysis) and not oxidative degradation, which would occur in the presence of air and typically initiates at lower temperatures, providing a misleadingly low stability profile.

-

Heating Rate: A standard heating rate of 10 °C/min is often employed. This rate provides a good balance between experimental efficiency and resolution. Slower rates can offer better separation of complex decomposition events, while faster rates can shift the apparent decomposition temperature to higher values. Consistency in the heating rate is paramount for comparing results across different samples.

Detailed Experimental Protocol: TGA

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines, typically using certified reference materials.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared alumina or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Purging: Purge the furnace with high-purity nitrogen gas at a flow rate of 50–100 mL/min for at least 30 minutes before starting the experiment to eliminate all oxygen.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain the nitrogen purge throughout the experiment.

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time. The resulting data is plotted as percent mass loss versus temperature (TGA curve) and its first derivative (DTG curve).

TGA Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 74440-81-6 | Benchchem [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 74440-81-6 [amp.chemicalbook.com]

- 7. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]

Technical Guide: Critical Micelle Concentration of N-Hexylpyridinium Bromide

Introduction: The Concept and Criticality of Micelle Formation

In the fields of pharmaceutical sciences, drug delivery, and materials science, the behavior of amphiphilic molecules at interfaces is of paramount importance. These molecules, known as surfactants, possess a unique dual nature: a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. N-Hexylpyridinium bromide (HPB) is a cationic surfactant featuring a positively charged pyridinium ring as its hydrophilic head and a six-carbon hexyl chain as its hydrophobic tail.[1][2]

When introduced into an aqueous medium at low concentrations, surfactant monomers primarily adsorb at the air-water interface, effectively lowering the surface tension of the solution.[3] However, as the concentration increases, a remarkable phenomenon occurs. At a specific concentration, the interface becomes saturated, and the monomers begin to self-assemble in the bulk solution into thermodynamically stable, colloidal-sized aggregates called micelles .[4] This threshold concentration is known as the Critical Micelle Concentration (CMC) and represents one of the most fundamental physicochemical parameters of a surfactant.[4][5]

Above the CMC, the bulk properties of the solution—such as its conductivity, surface tension, and ability to solubilize hydrophobic substances—change abruptly.[6] Knowledge of the CMC is therefore essential for any application involving surfactants, as it dictates the concentration required for achieving desired effects like emulsification, detergency, or the encapsulation of poorly soluble drug molecules.[3][5] This guide provides an in-depth examination of the CMC of this compound, the factors influencing it, and the rigorous experimental methodologies for its determination.

Physicochemical Properties of this compound

This compound (C₁₁H₁₈BrN) is a quaternary ammonium salt that exists as a white to yellow-brown crystalline solid.[1][2] It is soluble in water and polar organic solvents like ethanol and methanol.[1][2] Its amphiphilic nature, conferred by the polar pyridinium head and the nonpolar hexyl tail, drives its surface activity and self-assembly in solution.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈BrN | [7] |

| Molecular Weight | 244.17 g/mol | [7][8] |

| CAS Number | 74440-81-6 | [1][9] |

| Appearance | White to yellow-brown solid | [1][2] |

| Melting Point | ~47 °C | [8] |

| Solubility | Soluble in water, ethanol, methanol | [1] |

The Thermodynamics of Micellization and Influential Factors

The formation of micelles is a spontaneous, entropy-driven process. The primary driving force is the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solvent, which leads to a significant increase in the overall entropy of the system. This hydrophobic effect overcomes the electrostatic repulsion between the ionic head groups.[10] The CMC is not a fixed value; it is highly sensitive to both the molecular structure of the surfactant and the conditions of the surrounding medium.[4]

-

Alkyl Chain Length : For homologous series of surfactants like N-alkylpyridinium bromides, increasing the length of the hydrophobic alkyl chain (the hexyl group in this case) makes the molecule less water-soluble. This increases the thermodynamic favorability of aggregation, resulting in a logarithmic decrease in the CMC.[11]

-

Addition of Electrolytes : For ionic surfactants such as HPB, the addition of an inorganic salt (e.g., NaBr) significantly lowers the CMC.[10][11][12] The added counter-ions (Br⁻ in this case) shield the electrostatic repulsion between the positively charged pyridinium head groups in the micelle, making it easier for them to aggregate.[13]

-

Effect of Temperature : The influence of temperature on the CMC of ionic surfactants is complex and generally less pronounced than for non-ionic surfactants.[11][12] Often, the CMC value will show a U-shaped dependence on temperature, first decreasing to a minimum value and then increasing.[14][15][16] This behavior results from the interplay between two opposing effects: an increase in temperature decreases the hydration of the hydrophilic head group (favoring micellization), but it also disrupts the structured water around the hydrophobic tail (disfavoring micellization).[13]

-

Organic Additives : The presence of organic molecules, such as alcohols, can either increase or decrease the CMC. Short-chain alcohols like ethanol can increase the CMC by improving the solubility of the surfactant monomers in the bulk solution.[10][11][15] Conversely, longer-chain alcohols may co-aggregate with the surfactant, effectively becoming part of the micelle and thus lowering the CMC.[10][15]

Experimental Determination of the Critical Micelle Concentration

The CMC is not measured directly but is inferred from the abrupt change in a concentration-dependent physical property of the surfactant solution.[4][6] Several robust methods are employed, each with distinct principles and sensitivities. The choice of method is critical and depends on the nature of the surfactant (ionic vs. non-ionic) and the required precision.[17]

Conductometry

Principle: This method is ideal for ionic surfactants like this compound.[5][6] Below the CMC, HPB exists as dissociated monomers (hexylpyridinium cation and bromide anion), and the specific conductivity of the solution increases linearly with concentration. When micelles form, the mobility of the charged species changes. The large, aggregated micelles have a lower equivalent conductivity than the free monomers, and the counter-ions (Br⁻) become partially associated with the micellar surface. This leads to a distinct break in the plot of conductivity versus concentration, with the slope decreasing significantly after the CMC.[6]

Causality: The change in slope occurs because the formation of micelles reduces the number of free charge carriers per mole of added surfactant. While the micelle itself is charged, its hydrodynamic radius is much larger than a single ion, resulting in lower mobility. Furthermore, the binding of counter-ions to the micelle surface effectively removes them as independent charge carriers.

Self-Validating Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in high-purity deionized water. Ensure the surfactant is fully dissolved.

-

Calibration: Calibrate the conductivity meter at the desired experimental temperature (e.g., 25.0 ± 0.1 °C) using standard potassium chloride (KCl) solutions.[18]

-

Titration/Dilution Series:

-

Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and the conductivity probe.[19]

-

Allow the system to reach thermal equilibrium and record the initial conductivity.

-

Make successive additions of the stock HPB solution using a calibrated micropipette, allowing the reading to stabilize after each addition. Alternatively, prepare a series of discrete solutions of varying concentrations by diluting the stock solution.[19]

-

-

Data Acquisition: Record the specific conductivity (κ) for each corresponding surfactant concentration (C).

-

Data Analysis: Plot specific conductivity (κ) as a function of surfactant concentration (C). The plot will show two linear regions with different slopes. The CMC is determined from the intersection point of the two lines fitted to these regions.[6]

Surface Tensiometry

Principle: This is a classic and widely applicable method for both ionic and non-ionic surfactants.[6][17] As the concentration of HPB increases below the CMC, the monomers adsorb at the air-water interface, causing a sharp decrease in the surface tension of the solution. Once the CMC is reached and micelles begin to form, the surface becomes saturated with monomers. Any further addition of surfactant results in the formation of micelles in the bulk phase, and the concentration of free monomers (and thus the surface tension) remains almost constant.[3][4]

Causality: The plateau in surface tension occurs because the chemical potential of the monomers in the bulk solution is stabilized by micelle formation. Since the surface concentration is in equilibrium with the bulk monomer concentration, it also remains constant, leading to a stable surface tension value above the CMC.[20]

Self-Validating Experimental Protocol:

-

Instrument Setup: Use a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method) and ensure the probe is meticulously cleaned (e.g., by flaming for a platinum ring/plate) to avoid contamination.[21]

-

Solution Preparation: Prepare a series of HPB solutions in deionized water with concentrations spanning the expected CMC.[6]

-

Temperature Control: Ensure all measurements are performed in a thermostatted vessel at a constant, recorded temperature.

-

Measurement: For each concentration, measure the equilibrium surface tension. It is crucial to allow sufficient time for the system to reach equilibrium, as the migration of surfactant molecules to the interface is not instantaneous.[20]

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the concentration (log C). The resulting graph will show a sharp break. The CMC is determined from the concentration at this inflection point, typically found by the intersection of the two linear portions of the curve.[3][6][20]

Fluorescence Spectroscopy with a Hydrophobic Probe

Principle: This highly sensitive technique is particularly useful for determining low CMC values.[22] It utilizes a hydrophobic fluorescent probe, most commonly pyrene , which has very low solubility in water but partitions readily into the hydrophobic core of micelles.[23][24] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment.[24]

Causality: In the polar aqueous environment below the CMC, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene emission spectrum is high. When micelles form, pyrene molecules move from the water into the nonpolar, hydrocarbon-like core of the micelles.[23] This change to a nonpolar environment causes a significant decrease in the I₁/I₃ ratio.[23][24]

Self-Validating Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

-

Sample Preparation: Prepare a series of HPB solutions of varying concentrations. To each solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 0.2–1.0 µM) to avoid excimer formation.[22] The organic solvent is allowed to evaporate, leaving the pyrene dispersed in the surfactant solutions.

-

Equilibration: Allow the solutions to equilibrate (e.g., for several hours) to ensure the pyrene has partitioned correctly.[22]

-

Spectroscopic Measurement: Using a fluorometer, excite the pyrene (typically around 335 nm) and record the emission spectrum for each sample. Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

Data Analysis: Plot the intensity ratio I₁/I₃ against the surfactant concentration or its logarithm. The plot will typically yield a sigmoidal curve. The CMC is often taken from the inflection point of this curve, which can be determined by fitting the data to a Boltzmann-type function or by finding the maximum of the first derivative of the curve.[5][23]

Conclusion

The critical micelle concentration is a cornerstone parameter for characterizing the behavior of this compound and other surfactants. Its value is not absolute but is a function of the intricate balance of intermolecular forces, which can be precisely manipulated by altering environmental conditions such as temperature and ionic strength. For researchers, scientists, and drug development professionals, a thorough understanding and accurate determination of the CMC are indispensable. Methodologies like conductometry, tensiometry, and fluorescence spectroscopy provide robust, self-validating systems for quantifying this crucial threshold, enabling the rational design of formulations, delivery systems, and processes that harness the unique power of surfactant self-assembly.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]

- 9. This compound | 74440-81-6 [chemicalbook.com]

- 10. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. youtube.com [youtube.com]

- 13. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. justagriculture.in [justagriculture.in]

- 18. ppaspk.org [ppaspk.org]

- 19. scribd.com [scribd.com]

- 20. researchgate.net [researchgate.net]

- 21. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 22. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. usc.gal [usc.gal]

N-Hexylpyridinium Bromide: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Quaternary Ammonium Compound

In the dynamic landscape of chemical research and pharmaceutical development, certain molecules stand out for their versatility and wide-ranging applications. N-Hexylpyridinium bromide, a prominent member of the quaternary ammonium compound (QAC) family, is one such molecule.[1][2] Its unique structural features, combining a positively charged pyridinium head with a moderately long alkyl chain, bestow upon it a fascinating array of properties. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound, from its fundamental physicochemical properties to its practical applications and the methodologies required to harness its potential. As we delve into the science of this compound, we will explore not just the "what" but the critical "why" that drives experimental choices and application development.

Core Molecular Profile and Physicochemical Properties

This compound (HPB), with the chemical formula C₁₁H₁₈BrN, is a salt consisting of a 1-hexylpyridin-1-ium cation and a bromide anion.[1][3] This structure places it at the intersection of several important chemical classes, including cationic surfactants and ionic liquids.[1][4] Understanding its core properties is the foundation for any application.

The hexyl (C6) alkyl chain is a critical determinant of its behavior. In the realm of QACs, the length of the N-alkyl chain significantly influences antimicrobial efficacy.[5] The six-carbon chain of HPB provides a balance of hydrophobicity and water solubility, which is crucial for its surfactant and biological activities.

Key Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These parameters dictate its behavior in various solvents and its interaction with biological systems.

| Property | Value | Source |

| CAS Number | 74440-81-6 | [1][4] |

| Molecular Formula | C₁₁H₁₈BrN | [3][6][7] |

| Molecular Weight | 244.17 g/mol | [3][6][7] |

| Appearance | White to yellow-brown solid or thick solution | [1][2] |

| Melting Point | 47 °C | [6] |

| Density | 1.337 g/cm³ | [6] |

| Solubility | Soluble in water, ethanol, and methanol | [1] |

This data is essential for preparing solutions of known concentrations, predicting behavior in formulations, and ensuring the appropriate handling and storage of the compound.

Synthesis and Characterization: A Practical Approach

The most common and straightforward synthesis of this compound is through the quaternization of pyridine.[2] This is a classic Sₙ2 reaction that is widely used for the synthesis of pyridinium salts.

Synthetic Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for the synthesis of pyridinium-based ionic liquids.[8]

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of pyridine and 1-bromohexane. For example, use 0.5 mol of pyridine and 0.5 mol of 1-bromohexane.

-

Solvent Addition: Add a suitable solvent, such as acetonitrile, to the flask. The volume should be sufficient to dissolve the reactants.

-

Reaction: The mixture is then refluxed at a controlled temperature, typically around 70°C, for an extended period, often up to 72 hours, to ensure the reaction goes to completion.[8]

-

Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate, to obtain the final product in high purity.

-

Drying: The purified this compound is then dried under vacuum to remove any residual solvent.

Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the pyridinium ring, the hexyl chain, and their connectivity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Elemental Analysis: Determines the elemental composition (C, H, N, Br) of the compound, which can be compared to the theoretical values to assess purity.[4]

Mechanism of Action: The Science of Disruption

The primary mode of action for this compound, particularly as an antimicrobial agent, is the disruption of microbial cell membranes.[5][9] This is a hallmark of quaternary ammonium compounds.

Antimicrobial Mechanism

The cationic nature of the this compound molecule is key to its antimicrobial activity.[9][10] Bacterial cell surfaces are typically negatively charged due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[10][11]

The antimicrobial action can be conceptualized as a multi-step process:

-

Adsorption: The positively charged pyridinium headgroup of HPB is electrostatically attracted to the negatively charged microbial cell surface.

-

Membrane Penetration: The hydrophobic hexyl tail penetrates the lipid bilayer of the cell membrane.

-

Membrane Disruption: This penetration disrupts the ordered structure of the membrane, leading to increased permeability.[9]

-

Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and nucleic acids.[12]

-

Cell Death: The culmination of these events is the inhibition of cellular processes and ultimately, cell death.[13]

Diagram of Antimicrobial Action

Caption: The mechanism of this compound's antimicrobial action on a bacterial cell membrane.

Key Applications in Research and Development

The unique properties of this compound lend it to a variety of applications, spanning from materials science to green chemistry.[1][4]

Antimicrobial Agent

This compound has demonstrated activity against a range of microorganisms, including bacteria and fungi.[1] This makes it a candidate for use in:

-

Antimicrobial Coatings: It can be incorporated into polymers to create surfaces that actively kill microbes on contact.[1][2]

-

Disinfectants and Preservatives: Its ability to disrupt microbial membranes makes it effective in formulations designed to sanitize surfaces or preserve products.[1]

Ionic Liquid

As an ionic liquid, this compound offers a greener alternative to traditional volatile organic solvents in certain chemical processes.[4] Its low volatility and good thermal stability are advantageous in this context.[2][14] Applications include:

-

Green Chemistry: Serving as a reaction medium or catalyst in organic synthesis.[4]

-

Electrochemistry: Use as a component in electrolytes for batteries and fuel cells.[4]

-

Separation Technologies: It can be employed as an entrainer in extractive distillation to break azeotropic mixtures.[4][15]

Surfactant and Phase Transfer Catalyst

With its amphiphilic structure, this compound acts as a surfactant, reducing the surface tension of liquids.[1] This property is useful in:

-

Emulsification and Dispersion: Stabilizing mixtures of immiscible liquids or dispersing particles in a liquid medium.

-

Phase Transfer Catalysis: Facilitating the transfer of reactants between different phases (e.g., aqueous and organic), thereby accelerating reaction rates.[1]

Corrosion Inhibitor

This compound can form a protective layer on metal surfaces, inhibiting corrosion.[2][4] This is a valuable property in various industrial settings.

Drug Development and Delivery

The interaction of this compound with biological membranes opens up possibilities in drug development. While not a therapeutic agent in itself, its properties can be leveraged in:

-

Drug Delivery Systems: As a component of formulations to enhance the solubility or permeability of active pharmaceutical ingredients (APIs).

-

Enzyme Stabilization: It has been shown to improve the stability of enzymes like lipase in certain solvent systems.[8]

Essential Experimental Protocols

To effectively work with this compound, it is crucial to be proficient in key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in a solution.[16][17][18] It is a fundamental property of any surfactant. The conductivity method is a reliable technique for ionic surfactants like this compound.[16][19]

5.1.1. Protocol: CMC Determination by Conductivity

-

Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 50 mM).

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with deionized water.

-

Conductivity Measurement: Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Plotting: Plot the measured conductivity as a function of the this compound concentration.

-

CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[16]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][20] The broth microdilution method is a standard and widely used technique.[13][20]

5.2.1. Protocol: Broth Microdilution MIC Assay

-

Prepare Stock Solution: Prepare a sterile stock solution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. This should then be diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[13]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of this compound in which no visible growth is observed.[13][20]

Toxicology and Safety Considerations

While this compound offers numerous benefits, it is essential to handle it with appropriate care. As with many quaternary ammonium compounds, it can be an irritant to the skin, eyes, and respiratory system.[21][22]

-

Handling: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]

-

Toxicity Data: The toxicological properties of this compound have not been fully investigated.[21] For related compounds, such as cetylpyridinium bromide (a C16 analogue), the oral LD50 in rats is 475 mg/kg.[22] A derivative, 3-Dimethylcarbamoyloxy-1-hexylpyridinium bromide, has an intravenous LD50 of 5 mg/kg in mice.[23]

-

Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations.[22]

Future Perspectives and Concluding Remarks

This compound is a molecule with a rich and expanding application profile. Future research is likely to focus on:

-

Advanced Antimicrobial Materials: The development of more sophisticated and biocompatible antimicrobial surfaces and materials for medical devices and consumer products.[2]

-

"Green" Chemical Processes: Further exploration of its use as an ionic liquid in sustainable chemical synthesis and industrial processes.

-

Pharmaceutical Formulations: Investigating its potential as an excipient to improve the delivery and efficacy of challenging drug molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 74440-81-6 | Benchchem [benchchem.com]

- 3. 1-Hexylpyridinium bromide | C11H18BrN | CID 2734239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Hexylpyridinium bromide, >99% | IoLiTec [iolitec.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. agilent.com [agilent.com]

- 18. justagriculture.in [justagriculture.in]

- 19. pubs.acs.org [pubs.acs.org]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. iolitec.de [iolitec.de]

- 22. Cetylpyridinium Bromide | CAS#:140-72-7 | Chemsrc [chemsrc.com]

- 23. RTECS NUMBER-UU5150000-Chemical Toxicity Database [drugfuture.com]

Spectroscopic characterization of N-Hexylpyridinium bromide (NMR, FTIR)

An In-depth Technical Guide to the Spectroscopic Characterization of N-Hexylpyridinium Bromide (NMR, FTIR)

Authored by: Gemini, Senior Application Scientist

Introduction: The Molecular Profile of an Ionic Liquid

This compound (C₁₁H₁₈BrN) is a quaternary ammonium salt belonging to the pyridinium-based family of ionic liquids.[1][2][3] Its structure is characterized by a positively charged pyridinium ring, where the nitrogen atom is covalently bonded to a hexyl alkyl chain, and a bromide counter-anion.[1] This architecture imparts properties such as low volatility, high thermal stability, and solubility in various solvents, making it a compound of interest in fields ranging from organic synthesis to materials science.

The precise arrangement of atoms and the electronic environment within the molecule dictate its physicochemical behavior. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a fundamental necessity for confirming its identity, purity, and structural integrity. This guide provides a detailed exploration of two primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—as applied to this compound. We will delve into the principles, experimental protocols, and interpretation of the spectral data, offering insights grounded in established scientific principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the standard numbering convention used for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For ionic liquids like this compound, NMR provides definitive proof of the covalent structure of the cation and can offer insights into ion-pairing and solvent interactions.[4][5]

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons.

Interpreting the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridinium ring and the aliphatic protons of the hexyl chain.

-

Pyridinium Protons (8.0 - 9.5 ppm): The protons attached to the pyridinium ring are significantly deshielded (appear at a high chemical shift) due to the electron-withdrawing effect of the positively charged nitrogen atom. Three distinct signals are expected:

-

H-2/H-6 (ortho): These are the most deshielded protons due to their proximity to the nitrogen atom.

-

H-4 (para): The proton at the para position.

-

H-3/H-5 (meta): The protons at the meta positions.

-

-

N-CH₂ Protons (Approx. 4.5 - 5.0 ppm): The methylene protons (C1') directly attached to the pyridinium nitrogen are also strongly deshielded.

-

Alkyl Chain Protons (0.8 - 2.0 ppm): The remaining protons of the hexyl chain appear in the typical aliphatic region. The terminal methyl group (C6') protons are the most shielded and appear at the lowest chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (ortho) | ~9.0 - 9.2 | Doublet (d) | ~6-8 |

| H-4 (para) | ~8.6 - 8.8 | Triplet (t) | ~7-8 |

| H-3, H-5 (meta) | ~8.1 - 8.3 | Triplet (t) | ~7-8 |

| H-1' (α-CH₂) | ~4.6 - 4.8 | Triplet (t) | ~7-8 |

| H-2' (β-CH₂) | ~1.9 - 2.1 | Quintet | ~7 |

| H-3', H-4', H-5' | ~1.2 - 1.4 | Multiplet (m) | - |

| H-6' (ζ-CH₃) | ~0.8 - 0.9 | Triplet (t) | ~7 |

Note: Exact chemical shifts can vary depending on the solvent and concentration used. This is due to the influence of the counter-ion and solvent on the electronic environment of the cation.[4]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton.

Interpreting the ¹³C NMR Spectrum:

-

Pyridinium Carbons (125 - 150 ppm): The aromatic carbons of the pyridinium ring appear in the downfield region.

-

N-CH₂ Carbon (Approx. 60 - 65 ppm): The C1' carbon is significantly downfield compared to the other aliphatic carbons.

-

Alkyl Chain Carbons (13 - 35 ppm): The remaining carbons of the hexyl chain appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (ortho) | ~145 |

| C-4 (para) | ~144 |

| C-3, C-5 (meta) | ~128 |

| C-1' (α) | ~62 |

| C-2' (β) | ~31 |

| C-3' (γ) | ~26 |

| C-4' (δ) | ~31 |

| C-5' (ε) | ~22 |

| C-6' (ζ) | ~14 |

Note: Data is predictive and based on typical values for similar N-alkylpyridinium salts.

Experimental Protocol for NMR Spectroscopy

The reliability of NMR data hinges on meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a standard 5 mm NMR tube.

-

Causality: The choice of solvent is critical. For ionic liquids, solvents can influence chemical shifts due to varying degrees of ion-pairing and hydrogen bonding.[6] A solvent that provides good solubility and minimal signal overlap should be chosen.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution, which is essential for high-resolution spectra.

-

-

Instrument Setup (Example: 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

-

Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum. Typically, 8-16 scans are sufficient.

-

Acquire the proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Interpreting the FTIR Spectrum